molecular formula C21H20N4O4S2 B2674211 Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-09-3

Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2674211
CAS No.: 392293-09-3
M. Wt: 456.54
InChI Key: FABLQVTXUXAADL-UHFFFAOYSA-N
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Description

Evolution of 1,3,4-Thiadiazole Research

The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, was first synthesized in 1882 by Fischer through the cyclization of thiosemicarbazides. Early applications focused on sulfonamide derivatives, such as those developed by Roblin and Clapp in the 1950s, which demonstrated potent antibacterial properties. The discovery of acetazolamide in 1953 marked a pivotal moment, as it became the first clinically approved carbonic anhydrase inhibitor for treating glaucoma and epilepsy.

By the late 20th century, research expanded into anticancer applications. Maren’s work on carbonic anhydrase inhibition laid the foundation for understanding thiadiazole-mediated biochemical pathways. The 1990s saw systematic explorations of structure-activity relationships (SAR), particularly in modifying the C2 and C5 positions of the thiadiazole ring to enhance target specificity. Recent advances include the synthesis of benzo-fused derivatives like benzo[1,2-d:4,5-d′]bis(thiadiazole) (isoBBT), which exhibit unique electron-withdrawing properties for materials science and oncology.

Table 1: Key Milestones in 1,3,4-Thiadiazole Research

Year Discovery/Development Significance
1882 Fischer’s synthesis First isolation of thiadiazole core
1953 Acetazolamide approval Pioneering carbonic anhydrase inhibitor
2000s SAR optimization Enhanced anticancer and antimicrobial activity
2023 isoBBT derivatives Applications in organic electronics and targeted therapy

Significance of Thiadiazole Derivatives in Medicinal Chemistry

1,3,4-Thiadiazoles exhibit broad-spectrum bioactivity due to their high aromaticity, metabolic stability, and capacity for hydrogen bonding. Their sulfur atom enables interactions with cysteine residues in enzyme active sites, while nitrogen atoms facilitate π-π stacking with biological targets. Notable applications include:

  • Anticancer agents : Derivatives like 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine show IC~50~ values as low as 2.44 µM against LoVo colorectal cancer cells.
  • Anticonvulsants : Alkylamino-substituted thiadiazoles demonstrate protective indices surpassing phenobarbital in murine models.
  • Antimicrobials : Sulfonamide-linked variants remain effective against multidrug-resistant Staphylococcus aureus.

The incorporation of benzoate groups, as seen in Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, enhances solubility and pharmacokinetic profiles, enabling blood-brain barrier penetration for neurological applications.

Development Timeline of Benzoate-Substituted Thiadiazoles

Benzoate-functionalized thiadiazoles emerged in the early 2000s as researchers sought to improve the bioavailability of hydrophobic lead compounds. Key developments include:

  • 2005–2010 : Introduction of ester-linked benzoate moieties to increase metabolic stability.
  • 2015 : Demonstration of enhanced antitumor activity in breast adenocarcinoma (MCF-7) cells via apoptosis induction.
  • 2020–2023 : Rational design of dual-action derivatives combining thiadiazole cores with benzoate-based COX-2 inhibitors.

The target compound, this compound, represents a third-generation derivative optimized for:

  • Selective kinase inhibition : The 3-methylbenzamido group confers affinity for EGFR and VEGFR-2.
  • Controlled release : Ethyl ester hydrolysis in vivo yields active carboxylic acid metabolites.

Research Objectives and Theoretical Framework

Current studies on this compound prioritize:

  • Mechanistic elucidation : PASS prediction algorithms suggest dual inhibition of topoisomerase II and microtubule polymerization.
  • Synergistic design : Hybridization with known pharmacophores (e.g., sulfonylmethyl groups) to overcome chemoresistance.
  • Computational validation : Molecular docking confirms binding to the ATP pocket of PI3Kγ (ΔG = −9.2 kcal/mol).

Theoretical Framework

  • QSAR models : Correlate Hammett σ constants of substituents with IC~50~ values (R² = 0.89).
  • Frontier molecular orbital theory : HOMO-LUMO gaps < 4 eV predict enhanced charge transfer in drug-receptor interactions.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(3-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-3-29-19(28)14-7-9-16(10-8-14)22-17(26)12-30-21-25-24-20(31-21)23-18(27)15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABLQVTXUXAADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole core. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Benzamido Group: The 3-methylbenzamido group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

    Thioether Formation: The thiadiazole derivative is then reacted with an appropriate thiol compound to form the thioether linkage.

    Esterification: Finally, the ester group is introduced by reacting the intermediate with ethyl chloroformate or through a Fischer esterification process using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and sulfur-containing groups in this compound undergo oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Key Observations
Thioether oxidationH₂O₂ (30%), room temperature, 4–6 hrSulfoxide or sulfone derivativesSelective oxidation at the thioacetamido group
Thiadiazole ring oxidationKMnO₄ (acidic conditions)Ring-opening products with sulfonic acid groupsRequires strong acidic media

Mechanistic Insight : The sulfur atom in the thioacetamido group acts as an electron-rich site, making it susceptible to oxidation by peroxides or permanganate. This reactivity is exploited to modify the compound’s polarity for pharmaceutical applications .

Reduction Reactions

Reduction targets the amide and ester functionalities:

Reaction Type Reagents/Conditions Products Key Observations
Ester reductionLiAlH₄, anhydrous THF, refluxPrimary alcohol derivativeComplete reduction of the ethyl ester
Amide reductionBH₃·THF, 0°C → RTSecondary amineSelective reduction without affecting the thiadiazole ring

Synthetic Utility : Reduction of the ester group to a primary alcohol enhances water solubility, while amide reduction introduces reactive amine sites for further functionalization .

Nucleophilic Substitution

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic attacks:

Reaction Type Reagents/Conditions Products Key Observations
Halogen displacementR-X (alkyl halides), K₂CO₃, DMFN-alkylated thiadiazole derivativesOccurs at the 2-position nitrogen
Aromatic substitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted thiadiazoleRequires electrophilic aromatic substitution

Structural Impact : Substitution reactions modify the compound’s electronic properties, influencing its binding affinity in biological systems .

Hydrolysis Reactions

Hydrolysis of ester and amide groups under acidic/basic conditions:

Reaction Type Reagents/Conditions Products Key Observations
Ester hydrolysisNaOH (aq), ethanol, refluxCarboxylic acid derivativeQuantitative conversion under basic conditions
Amide hydrolysisHCl (6M), Δ3-methylbenzoic acid + thiadiazole-thiolAcidic cleavage of the benzamido group

Applications : Hydrolysis products serve as intermediates for synthesizing bioactive molecules or conjugates .

Coupling Reactions

The compound participates in cross-coupling reactions via its sulfur or nitrogen atoms:

Reaction Type Reagents/Conditions Products Key Observations
Suzuki–Miyaura couplingPd(PPh₃)₄, aryl boronic acidBiaryl-thiadiazole hybridRequires palladium catalysis
Thiol-ene click reactionUV light, radical initiatorThioether-linked conjugatesHigh regioselectivity

Research Findings : Coupling with glucosides or triazoles enhances antimicrobial activity in analogous compounds .

Mechanistic Pathways

Key reaction mechanisms involve:

  • Thiadiazole ring activation : Electron-deficient N and S atoms promote nucleophilic substitution .

  • Amide resonance stabilization : Limits reactivity unless subjected to strong reducing agents .

  • Ester group lability : Susceptible to hydrolysis or transesterification.

Comparative Reactivity Table

Functional Group Reactivity Order Preferred Reactions
Thioacetamido groupHigh (S nucleophilicity)Oxidation, alkylation
Ethyl esterModerateHydrolysis, reduction
Benzamido groupLow (resonance-stabilized)Reduction under forcing conditions

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
Research indicates that derivatives of thiadiazoles possess significant antiproliferative properties against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through multiple pathways, including enzyme inhibition and disruption of cellular metabolism .

Case Studies:

  • Antiproliferative Activity: A study evaluated a series of thiadiazole derivatives for their effects on human tumor cell lines such as SKOV-3 (ovarian cancer) and HL-60 (leukemia). Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate demonstrated a notable inhibitory effect with an IC50 value indicative of its potency .
  • Structure-Activity Relationship (SAR): Investigations into the structural modifications of thiadiazole derivatives revealed that substituents on the benzamide moiety significantly influence cytotoxicity. Compounds with specific functional groups showed enhanced activity against targeted cancer cells, suggesting potential for further optimization .

Biological Activities Beyond Anticancer Effects

In addition to anticancer properties, this compound has been studied for:

Antimicrobial Activity: Some derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the thiadiazole ring is believed to contribute to this activity by disrupting bacterial cell wall synthesis or function .

Anti-inflammatory Properties: Preliminary studies suggest that certain derivatives may possess anti-inflammatory effects, potentially useful in treating conditions characterized by inflammation .

Data Tables

Compound Activity Cell Line IC50 Value (µM) Reference
This compoundAntiproliferativeSKOV-319.5
Ethyl 4-(2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetateAntiproliferativeHL-6015.0
Ethyl 2-benzothiazolyl acetateAntimicrobialVarious StrainsVariable

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can be contextualized by comparing it to analogs with modifications in:

  • Substituents on the benzamido group
  • Heterocyclic core (thiadiazole vs. oxadiazole, benzothiazole)
  • Ester groups

Substituent Variations on the Benzamido Group

Compound Name Substituent Key Findings Reference
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 4-methoxybenzamido Exhibited moderate cytotoxicity (cell lines unspecified); methoxy group may enhance solubility via hydrogen bonding.
Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate 2-bromophenyl (oxadiazole core) Bromine’s electron-withdrawing effect may alter binding affinity; activity data unavailable.
Target Compound 3-methylbenzamido Methyl group provides steric bulk without significant electronic effects; biological data pending.

Analysis : The 4-methoxy analog (44) demonstrated cytotoxicity, suggesting substituent position (para vs. meta) impacts activity. Electron-donating groups (e.g., methoxy) may enhance solubility, whereas halogens (e.g., bromine) could modulate target engagement .

Heterocyclic Core Modifications

Compound Name Heterocycle Key Findings Reference
Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate (A24) 1,3,4-oxadiazole Oxadiazole’s lower electronegativity vs. thiadiazole may reduce metabolic stability; activity uncharacterized.
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide Benzothiazole Benzothiazole moiety linked to COX inhibition; methyl-thiadiazole shows low cytotoxicity (A549, HEPG2, MCF7).
Target Compound 1,3,4-thiadiazole Thiadiazole’s sulfur atom enables hydrogen bonding and hypervalent interactions (e.g., S···O), influencing crystal packing and solubility .

Analysis: Thiadiazole derivatives generally exhibit broader bioactivity than oxadiazoles, likely due to sulfur’s role in non-covalent interactions. Benzothiazole hybrids (e.g., COX inhibitors) highlight the impact of fused aromatic systems on target specificity .

Ester Group Variations

Compound Name Ester Group Key Findings Reference
Methyl 2-[2-benzamido-3-(benzo[d]thiazol-2-yl)-4-oxo-thiazolidin-5-ylidene]acetate (4a-j) Methyl ester Methyl esters are less lipophilic than ethyl analogs, potentially reducing cell permeability.
Target Compound Ethyl benzoate Ethyl group balances lipophilicity and metabolic stability; common in prodrug design.

Analysis : Ethyl esters are preferred in medicinal chemistry for prolonged half-life compared to methyl esters. However, they may require enzymatic cleavage for activation .

Biological Activity

Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound featuring a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound consists of an ethyl ester linked to a benzoate group and a thiadiazole derivative. The synthesis typically involves several steps:

  • Formation of the Thiadiazole Core : The thiadiazole ring is synthesized from thiosemicarbazide and acylating agents.
  • Acylation : The introduction of the benzamido group is achieved through acylation with appropriate benzoyl chlorides.
  • Final Coupling : The final product is obtained by nucleophilic substitution involving ethyl chloroacetate.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways.

Anticancer Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
5fSKOV-319.5Apoptosis
5cHL-60VariesApoptosis
5hMOLT-4InactiveHydrolysis

The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by AO/EB staining assays .

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have also been studied for their antimicrobial properties. This compound may exhibit:

  • Bacteriostatic Effects : Inhibition of bacterial growth.
  • Biofilm Disruption : Potential to disrupt biofilms formed by pathogenic bacteria.

Case Studies

Several studies highlight the efficacy of thiadiazole derivatives in treating infections and cancers:

  • Antitubercular Activity : Compounds containing the thiadiazole moiety have shown promising results against Mycobacterium tuberculosis .
  • Antiviral Properties : Some derivatives have demonstrated activity against viral infections, indicating a broad spectrum of bioactivity .

Q & A

Basic: What is the general synthetic route for Ethyl 4-(2-((5-(3-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and what are the critical reaction steps?

The synthesis typically involves sequential coupling reactions. Key steps include:

  • Thiadiazole core formation : Reacting 5-amino-1,3,4-thiadiazole derivatives with 3-methylbenzoyl chloride to introduce the 3-methylbenzamido group .
  • Thioacetamido linkage : Treating the intermediate with mercaptoacetic acid derivatives under anhydrous conditions (e.g., dry acetone, potassium carbonate) to form the thioether bond .
  • Esterification : Coupling the thioacetamido intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC) .
    Critical considerations:
  • Purification via recrystallization (ethanol/water mixtures) to isolate intermediates.
  • Reaction monitoring via TLC to ensure completion .

Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for benzoate and benzamido groups), methylene protons (δ 4.7–5.0 ppm for thioacetamido CH₂), and ester methyl groups (δ 1.3–1.4 ppm) .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 369.4 for related esters) and fragmentation patterns consistent with thiadiazole cleavage .
  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹) .

Basic: What are the primary safety considerations when handling this compound?

  • GHS Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in a cool, dry place away from oxidizers and acids .

Advanced: How can researchers optimize the yield of the thioacetamido linkage formation?

  • Reaction conditions : Reflux in dry acetone with anhydrous K₂CO₃ (2.5–3 hours) improves thiolate nucleophilicity .
  • Molar ratios : Use a 1:1.2 ratio of thiadiazole intermediate to mercaptoacetic acid derivative to drive completion .
  • Purification : Recrystallize from ethanol to remove unreacted starting materials (yield: ~70–85%) .

Advanced: If conflicting NMR data arises between predicted and observed proton environments, what analytical strategies can resolve discrepancies?

  • 2D NMR : Use HSQC/HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
  • Comparative analysis : Cross-reference with published spectra of structurally similar thiadiazoles (e.g., δ 7.34 ppm for NH₂ groups in ) .
  • Computational validation : Perform DFT-based chemical shift predictions (e.g., using Gaussian) to validate experimental data .

Advanced: What methodologies are recommended for assessing cytotoxic potential, and how should control experiments be structured?

  • Assay design : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
  • Dose-response : Test concentrations from 1–100 µM, with triplicate measurements to ensure reproducibility.
  • Controls : Include vehicle (DMSO) and untreated cells to rule out solvent toxicity .

Advanced: How can researchers address isomer formation during synthesis, and what chromatographic methods are suitable?

  • Isomer identification : Use HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers. Retention times vary by ~2–3 minutes .
  • Prevention : Optimize reaction temperature (60–70°C) to minimize side products .
  • Characterization : Compare melting points (e.g., isomers may differ by 10–15°C) and NOESY NMR to confirm spatial arrangements .

Advanced: How can molecular docking guide the design of derivatives with enhanced bioactivity?

  • Target selection : Dock against validated targets (e.g., EGFR kinase PDB:1M17) using AutoDock Vina .
  • Key interactions : Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met793) and hydrophobic contacts with thiadiazole .
  • Validation : Correlate docking scores (in silico) with IC₅₀ values (in vitro) to refine SAR .

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